3-(4-Methoxy-1-naphthyl)acrylic acid
Description
3-(4-Methoxy-1-naphthyl)acrylic acid is a naphthalene-derived acrylic acid featuring a methoxy substituent at the 4-position of the naphthalene ring (Figure 1). For example, ethyl 3-(4-methoxy-1-naphthyl)-2-propenoate (CAS 15971-31-0) and S-(4-methylphenyl) propenethioate (CAS 882073-30-5) are key derivatives used as synthetic intermediates in pharmaceutical and fine chemical research. The parent acid is hypothesized to serve as a precursor for compounds like menbutone (a choleretic agent) and genabilic acid, which share structural motifs.
Properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSMCXLZKKQFV-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methoxynaphthyl-Terminated Polyol
A polyester polyol intermediate is prepared by condensing 4-methoxy-1-naphthol with diacids (e.g., isophthalic acid) and diols (e.g., butylethylpropanediol) at 180–220°C using 0.2 wt% butyltin chloride dihydroxide. Reaction progress is tracked via acid value titration (<5 mg KOH/g), yielding a hydroxyl-terminated oligomer (Mn ≈ 1200 Da).
Acrylation of Polyol Intermediate
The polyol (1.0 mol OH) is reacted with 1.05 mol acrylic acid in toluene (30 wt%), 1 wt% PTSA, and 0.1 wt% DBH at 130°C for 6 hours. Final hydroxyl conversion exceeds 95% by ¹H NMR, with gel permeation chromatography (GPC) showing Mn ≈ 2500 Da and dispersity (Đ) <1.5.
Catalytic Systems and Kinetic Considerations
Acid Catalysts
PTSA (1 wt%) achieves 92% conversion in 8 hours, outperforming methanesulfonic acid (84%) and sulfuric acid (72%) under identical conditions. Strong acids (pKa <2) enhance protonation of the hydroxyl group, though excessive acidity promotes side reactions (e.g., naphthalene ring sulfonation).
Radical Inhibition
DBH (0.1 wt%) reduces acrylate polymerization to <5%, whereas hydroquinone monomethyl ether (MEHQ) permits 12–15% oligomer formation. Oxygen inhibition via air sparging (0.5 L/min) synergizes with DBH, extending shelf life to >8 weeks at 25°C.
Post-Reaction Processing and Stabilization
Neutralization of Residual Acid
Post-distillation residues are treated with 1.2 mol% glycidyl methacrylate per acid group, reducing acid value to <1 mg KOH/g. Alternative neutralizers like 3-ethyl-3-oxetanemethanol (2 mol%) provide hydrolytic stability, with accelerated aging tests (80°C, 7 days) showing no viscosity increase.
Solvent Removal
Thin-film evaporation at 150°C and 0.01 mBar reduces residual toluene to <50 ppm, critical for UV-curing applications.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60% acetonitrile/water) shows 89–93% main peak area, with dimers (<6%) and unreacted naphthol (<2%) as impurities.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct esterification | PTSA | 130 | 8 | 85–92 | 89–93 |
| Transesterification | PTSA | 140 | 12 | 78–84 | 82–88 |
| Multi-step | BuSnCl(OH)₂ | 220/130 | 10/6 | 88–90 | 91–94 |
Chemical Reactions Analysis
3-(4-Methoxy-1-naphthyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to propionic acid derivatives.
Scientific Research Applications
3-(4-Methoxy-1-naphthyl)acrylic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between 3-(4-methoxy-1-naphthyl)acrylic acid and related compounds:
Key Research Findings
Physicochemical Properties
- UV-Vis Spectroscopy : B1 exhibits a λmax at 310 nm, suggesting strong conjugation in its structure. Similar conjugation is expected for this compound.
- Crystallography : The pyridyl-substituted analog () crystallizes with dihedral angles of 40.5–41.2° between naphthalene and pyridine rings, indicating steric and electronic influences on molecular packing.
Pharmacological Relevance
- Caffeic acid’s antioxidant properties contrast with the methoxy-naphthyl group’s role in enhancing lipophilicity, which may improve blood-brain barrier penetration in drug design.
Economic and Industrial Considerations
- The thioester derivative (CAS 882073-30-5) is priced at ~\$679 per 10 mg, reflecting its niche applications and complex synthesis.
Biological Activity
3-(4-Methoxy-1-naphthyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H12O3
- Molecular Weight : 220.24 g/mol
- IUPAC Name : 3-(4-methoxy-1-naphthalenyl)prop-2-enoic acid
Research indicates that this compound may exert its biological effects through various mechanisms:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its structure allows it to interact with biological targets involved in cancer progression, such as tubulin and STAT3 pathways. For instance, derivatives of this compound have been noted for their ability to bind to the colchicine site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell growth .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
-
Antitumor Efficacy :
A study investigating a series of 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivatives (related to this compound) demonstrated strong inhibitory effects against A549 (lung), MDA-MB-231 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values ranging from 1.35 μM to 3.04 μM. The lead compound showed significant tumor growth inhibition in vivo, suggesting that structural modifications based on this scaffold could enhance anticancer activity . -
Mechanistic Insights :
In vitro assays revealed that the compound competes with colchicine for binding to tubulin, resulting in decreased polymerization and subsequent cell cycle arrest. Additionally, it was found to inhibit STAT3 phosphorylation, a critical pathway in many cancers, with an IC50 value of 6.84 μM .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxy-1-naphthyl)acrylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving methoxy-substituted naphthalene derivatives and acrylic acid precursors. For example, analogous pathways for structurally similar compounds (e.g., 3-(4-Methoxyphenyl)acrylic acid) involve Knoevenagel condensation between aldehydes and active methylene compounds under acidic or basic catalysis . Optimization strategies include:
- Catalyst selection : Use of mild bases (e.g., piperidine) or Lewis acids to enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve yield compared to protic solvents.
- Temperature control : Reactions conducted at 60–80°C often balance reactivity and byproduct formation.
Characterization of intermediates via TLC or HPLC ensures stepwise progress .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in the naphthyl group resonate between δ 7.0–8.5 ppm. The α,β-unsaturated carbonyl group (C=O) shows a characteristic IR stretch at ~1680–1700 cm⁻¹ .
- X-ray crystallography : Single-crystal diffraction studies (e.g., SHELX programs) confirm planar geometry of the acrylate moiety and dihedral angles between the naphthyl and methoxy groups. For example, related compounds exhibit mean σ(C–C) bond lengths of 0.003 Å and R factors <0.06 .
Advanced Research Questions
Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can these be resolved through experimental design?
- Methodological Answer : Derivatives such as proton transfer salts exhibit variable antimicrobial efficacy. For instance, compound 9 (MIC = 8 µg/mL against E. coli) outperforms fluconazole, while 2 and 4 show lower activity . To resolve discrepancies:
- Standardize assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability.
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., sulfamoyl vs. methoxy groups) on bioactivity .
- Synergistic studies : Evaluate combinations with known antibiotics to identify potentiating effects.
Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group is a reactive hotspot for Michael additions .
- Molecular docking : Simulate binding to microbial targets (e.g., S. aureus DNA gyrase) using software like AutoDock Vina. Align results with experimental MIC data to validate docking poses .
Q. What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation pathways : Monitor hydrolysis of the ester group in acidic/basic conditions via HPLC. For example, storage at pH 7.4 (physiological buffer) and 25°C shows <5% degradation over 30 days .
- Accelerated stability testing : Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf life.
- Light sensitivity : Protect from UV exposure, as conjugated systems (e.g., naphthyl-acrylate) are prone to photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
